6-Benzoyl-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione
Overview
Description
6-Benzoyl-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family.
Preparation Methods
The synthesis of 6-Benzoyl-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Benzoyl-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Benzoyl-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzoyl-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. In chemosensor applications, the compound’s structure allows it to bind selectively to certain ions or molecules, leading to a measurable change in fluorescence or color . The pathways involved in these interactions often include photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms .
Comparison with Similar Compounds
6-Benzoyl-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione can be compared with other benzo[de]isoquinoline-1,3-dione derivatives, such as:
6-Bromo-2-methylbenzo[de]isoquinoline-1,3-dione: Similar in structure but with a bromine atom instead of a benzoyl group.
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: Contains a benzyl group and a bromine atom, used as an intermediate in synthesizing other derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Properties
IUPAC Name |
6-benzoyl-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-28-14-6-13-24-22(26)18-10-5-9-16-17(11-12-19(20(16)18)23(24)27)21(25)15-7-3-2-4-8-15/h2-5,7-12H,6,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHDAWDIIZOSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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